molecular formula C11H15BO4 B8521664 (6-Methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)boronic acid

(6-Methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)boronic acid

Cat. No.: B8521664
M. Wt: 222.05 g/mol
InChI Key: NWAOQWZLOQPIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)boronic acid is a useful research compound. Its molecular formula is C11H15BO4 and its molecular weight is 222.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15BO4

Molecular Weight

222.05 g/mol

IUPAC Name

(6-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)boronic acid

InChI

InChI=1S/C11H15BO4/c1-11(2)6-7-4-5-8(15-3)9(12(13)14)10(7)16-11/h4-5,13-14H,6H2,1-3H3

InChI Key

NWAOQWZLOQPIAD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC2=C1OC(C2)(C)C)OC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

s-BuLi (35 mL, 1.3M in cyclohexane) was added to TMEDA (6.6 mL) at −78° C. drop wise within 30 min, 20 mL of THF was added to keep stirring. After 20 min, 6-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran (5.4 g, 30.3 mmol) in THF (30 mL) was added into the lithium solution slowly. The solution was stirred at −78° C. for 1.5 h and trimethyl borate (18 mL) was added. The mixture was warmed to room temperature and stirred at room temperature overnight. The solution was acidified to pH=5-6 and extracted with ethyl acetate. The organic layer was concentrated and the resulted residue was purified on column chromatography (silica gel, dichloromethane/petroleum ether=3/1) to give the crude product, which was sonicated with petroleum ether. The white precipitate was filtered and dried to give 6-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ylboronic acid (3.55 g, 53%) as a white solid.
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
6.6 mL
Type
reactant
Reaction Step One
Name
6-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

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